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Compound Name: Ripk1-IN-22

Cat. No.: B12364594

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of
inflammation and cell death, making it a compelling target for therapeutic intervention in a
range of diseases, including autoimmune disorders, neurodegenerative conditions, and
inflammatory diseases. A new wave of highly potent and selective RIPK1 inhibitors is paving
the way for novel treatment strategies. This guide provides an objective comparison of Ripk1-
IN-22 against other next-generation RIPK1 inhibitors, supported by available experimental
data.

Overview of Ripk1-IN-22

Ripk1-IN-22, also referred to in scientific literature and databases as "RIPKL1 inhibitor 22b," is a
potent and selective inhibitor of RIPKL1. It is classified as a Type Il kinase inhibitor, meaning it
binds to the inactive "DFG-out" conformation of the RIPK1 kinase domain. This mode of action
can confer high selectivity and a distinct pharmacological profile compared to other inhibitor

types.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the available quantitative data for Ripk1-IN-22 and a selection
of other next-generation RIPK1 inhibitors. It is important to note that the data has been
compiled from various studies, and direct comparisons should be made with caution as
experimental conditions may vary.
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ble 1: Biochemical [ hibi

Potency Potency

Inhibitor Type Target Assa Source
o < v (pKi) (ICs0)
Ripk1-IN-
22 (as Human MedchemE
Type lll ADP-Glo 7.66 -
RIPK1-IN- RIPK1 xpress
13)
Human Kinase
RIPA-56 Type Il - 13 nM [1]
RIPK1 Assay
GSK29827 _
Human Kinase
72 Type lll - <10 nM [2]
RIPK1 Assay
(GSK'772)
Human
ZB-R-55 N/A N/A - N/A [1]
RIPK1
Comparabl
GSK26561 Human
Type |l N/A - e to [3]
57 RIPK1
GSK'963

Note: There is a discrepancy in the classification and reported data for Ripk1-IN-22, with some
vendors referencing it as RIPK1-IN-13. The data presented here reflects the available
information.

Table 2: Cellular Activity of RIPK1 Inhibitors
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. . Potency Potency
Inhibitor Cell Line Assay Source
(pICso) (ECs0)
Ripk1-IN-22
U937 ) MedchemExp
(as RIPK1- Necroptosis 7.2
(Human) ress
IN-13)
TSZ-induced
RIPA-56 L929 (Mouse) ) 27 nM [1]
Necroptosis
GSK2982772
N/A N/A N/A
(GSK'772)
ZB-R-55 N/A N/A N/A [1]
HT-29
UAMC-3861 Necroptosis 6.5 nM
(Human)

Table 3: Pharmacokinetic Properties of Selected RIPK1

Inhibitors

Inhibitor Species

Administration

Key Findings Source

GSK2982772 Human

Oral

Approximately
linear PK, >90%
[4]

target

engagement

ZB-R-55 Mouse

Oral (3.0 mg/kg)

Good oral
exposure (AUC =
15.018 pg/h/ml,
Cmax = 3,423
ng/ml)

[1]

Pharmacokinetic data for Ripk1-IN-22 is not readily available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the
following diagrams illustrate the RIPK1 signaling pathway and a typical workflow for evaluating
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RIPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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